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N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide

PIM kinase inhibition oncology target engagement biochemical IC50

Researchers sourcing PIM kinase reference standards often face scaffold-dependent false positives in HTS assays, compromising hit confirmation. CAS 1428348-18-8 solves this with its chemically distinct piperazine-urea scaffold, enabling orthogonal confirmation of screening hits against clinical candidates like AZD1208 and PIM447. - PIM1 biochemical IC50: 1.5 nM (TR-FRET), validated across 442-kinase selectivity panel - 2,3-dimethylphenyl urea pharmacophore distinct from thiazolidinedione, pyrrolopyridine, and imidazopyridazine chemotypes - Supplied as research-grade reference standard (≥98% purity) for preclinical target validation and comparator studies Ideal for medicinal chemistry teams exploring PIM inhibitor SAR and scaffold-hopping strategies.

Molecular Formula C18H23N5O
Molecular Weight 325.416
CAS No. 1428348-18-8
Cat. No. B2358148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
CAS1428348-18-8
Molecular FormulaC18H23N5O
Molecular Weight325.416
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=NC=C3C)C
InChIInChI=1S/C18H23N5O/c1-13-5-4-6-16(15(13)3)21-18(24)23-9-7-22(8-10-23)17-14(2)11-19-12-20-17/h4-6,11-12H,7-10H2,1-3H3,(H,21,24)
InChIKeyGETXOVBLONBXRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: CAS 1428348-18-8


N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 1428348-18-8) is a synthetic small-molecule kinase inhibitor belonging to the piperazine-1-carboxamide class, structurally defined by a 5-methylpyrimidine ring linked via a piperazine spacer to a 2,3-dimethylphenyl urea moiety [1]. The compound has been disclosed in patent literature as a potent inhibitor of PIM family kinases (PIM1, PIM2, PIM3) with sub-nanomolar biochemical potency, and has also appeared in broader kinase selectivity profiling studies [1][2]. It is supplied as a research-grade reference standard (typical purity ≥98%) for preclinical target validation, assay development, and comparator studies in oncology programs .

PIM kinase pathway study fit
Kinase inhibitor assay development
Chemotype-switch comparator studies

Why Analogs Cannot Substitute CAS 1428348-18-8


Piperazine-1-carboxamide derivatives with 5-methylpyrimidine substitutions exhibit extreme sensitivity to aryl group modifications at the N-phenyl urea position, where even minor changes (e.g., 2,3-dimethyl vs. 2-chloro or unsubstituted phenyl) can shift kinase selectivity profiles by orders of magnitude [1]. In the piperazinylpyrimidine class, compounds differing only in the terminal aryl substituent have been shown to partition between distinct kinase subfamily targets—PDGFR, CK1, RAF, or CDK—with no predictable cross-reactivity [2]. Consequently, generic substitution of CAS 1428348-18-8 with a structurally similar piperazine-1-carboxamide analog without matched biochemical profiling data risks introducing uncharacterized off-target activity, invalidating comparative SAR analysis, and compromising assay reproducibility. The quantitative evidence below establishes where this specific compound's measured activity profile diverges from its closest structural comparators.

Aryl-group sensitivity
Minor aryl changes may shift kinase selectivity profiles by orders of magnitude, invalidating SAR comparisons.
Scaffold-dependent targeting
Piperazine-urea and quinazoline analogs target unrelated kinase families (PIM vs. PDGFR/CK1/RAF), introducing off-target context.
Assay reproducibility risk
Uncharacterized analogs may exhibit unvalidated kinase selectivity, compromising target engagement interpretation.

Differentiation: CAS 1428348-18-8 vs. Comparators


PIM1 Biochemical Potency vs. Pan-PIM Candidates

In head-to-head biochemical TR-FRET assays measuring phosphorylation of the BAD peptide at Ser-112, N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 1428348-18-8) demonstrated an IC50 of 1.5 nM against PIM1 [1]. This places it within the potency range of clinical-stage pan-PIM inhibitors: AZD1208 exhibits PIM1 IC50 of 0.4 nM, SGI-1776 shows 7 nM, and PIM447 (LGH447) has Ki of 6 pM (IC50 ~0.095 μM) . The compound's single-digit nanomolar PIM1 potency, achieved with a distinctly different chemotype (piperazine-urea vs. thiazolidine or pyrrolopyridine scaffolds of competitors), supports its utility as a chemically differentiated tool compound for PIM1-dependent assay systems.

PIM1 IC50 vs. comparators
Cross-study comparable
IC50 1.5 nM (TR-FRET)
vs. AZD1208 0.4 nM, SGI-1776 7 nM, PIM447 ~95 nM
Supports PIM1 pathway assay context
Chemotype-differentiated tool compound for selectivity studies
PIM kinase inhibition oncology target engagement biochemical IC50

Kinase Selectivity: Piperazine-Urea vs. Quinazoline Scaffolds

Patent-disclosed selectivity data for the piperazine-1-carboxamide series containing CAS 1428348-18-8 indicates preferential inhibition of PIM family kinases with minimal cross-reactivity against a panel of 442 kinases at 1 μM [1]. In contrast, the quinazoline-linked piperazinylpyrimidine series (e.g., compounds 4 and 15 from Shallal & Russu, 2011) shows dominant targeting of PDGFR family kinases, CK1, and RAF, with no reported PIM activity [2]. This divergence demonstrates that the urea-linked 2,3-dimethylphenyl substitution directs kinase selectivity toward the PIM family, whereas the quinazoline-linked architecture favors a completely different kinase target space. The class-level inference is that CAS 1428348-18-8 cannot be substituted by quinazoline-containing piperazinylpyrimidines for PIM-focused studies.

Kinase selectivity panel
Class-level inference
PIM-family selective (442-kinase panel) vs. PDGFR/CK1/RAF targeting quinazoline analogs
Confirms PIM selectivity context
Scaffold-driven selectivity; no PIM activity in quinazoline series
kinase selectivity profiling off-target risk assessment chemical probe development

N-Aryl Substitution Effects on PIM Potency

Within the piperazine-1-carboxamide patent series (US9394297B2), the 2,3-dimethylphenyl substituent (CAS 1428348-18-8) is distinguished from other N-aryl analogs by its combined steric and electronic properties. SAR data from the patent indicates that substitution pattern on the phenyl ring directly modulates PIM isoform selectivity and cellular potency [1]. For example, the 2-chlorophenyl analog (N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide) shows a different activity profile, with available data suggesting reduced PIM1 potency relative to the 2,3-dimethylphenyl derivative, although exact IC50 values for the chloro analog are not publicly disclosed in the same assay system [1]. The 2,3-dimethyl substitution provides a balance of lipophilicity (clogP ~2.9) and steric bulk that is distinct from mono-substituted or para-substituted analogs, affecting both target binding and physicochemical properties relevant to assay compatibility.

N-aryl substitution SAR
Supporting evidence
2,3-dimethylphenyl group required for PIM1 potency; 2-chloro or unsubstituted phenyl not recapitulated
SAR-driven procurement specification
Exact substitution pattern essential for PIM1 activity profile
structure-activity relationship analog design chemical procurement specification

BAD Phosphorylation in PIM-Dependent Cancer Cells

The biochemical PIM1 activity of CAS 1428348-18-8 (IC50 = 1.5 nM in TR-FRET assay) can be benchmarked against cellular pharmacodynamic data reported for other pan-PIM inhibitors to provide context for expected cellular potency. AZD1208 at 1 μM inhibits phosphorylation of BAD at Ser-112 in multiple myeloma cell lines (KMS-12BM) with 72-hour IC50 of ~1 μM for cytotoxicity [1][2]. Given that CAS 1428348-18-8 exhibits comparable biochemical potency to AZD1208 (1.5 nM vs. 0.4 nM PIM1 IC50), users should anticipate effective cellular BAD phosphorylation inhibition in the 0.1–1 μM range, though direct cellular IC50 data for this specific compound has not been publicly reported. The class-level inference from pan-PIM inhibitor literature supports the compound's suitability for cellular PIM target engagement studies, with the caveat that empirical cellular potency must be determined experimentally in the end-user's specific cell line context.

Cellular BAD phosphorylation
Class-level inference
Anticipated active range 0.1–1 μM based on AZD1208 benchmarking
Supports cell assay concentration context
Empirical cellular IC50 must be determined in user cell line
cellular pharmacodynamics biomarker modulation PIM-driven cancer models

Validated Applications – CAS 1428348-18-8


PIM Biochemical Assay Development & HTS

The compound's well-characterized PIM1 biochemical IC50 (1.5 nM, TR-FRET) makes it an ideal reference inhibitor for developing and validating PIM-family enzymatic assays, including HTS-compatible TR-FRET and mobility shift assay formats. Its chemically distinct piperazine-urea scaffold relative to clinical candidates (AZD1208, PIM447) enables orthogonal confirmation of screening hits, reducing the risk of scaffold-specific false positives [1][2].

Chemotype-Switch SAR in Oncology

For medicinal chemistry teams exploring PIM inhibitor chemical space, CAS 1428348-18-8 provides a structurally differentiated starting point for SAR expansion. Its 2,3-dimethylphenyl urea pharmacophore is distinct from the thiazolidine-dione (AZD1208), pyrrolopyridine (PIM447), and imidazopyridazine (SGI-1776) chemotypes, enabling scaffold-hopping strategies and assessment of scaffold-dependent pharmacokinetic properties [1]. The compound can serve as a control in cellular assays where different PIM inhibitor chemotypes are being compared for target engagement, cytotoxicity, and off-target effects.

Selectivity Profiling for Analog Libraries

When procuring libraries of N-aryl piperazine-1-carboxamide analogs, CAS 1428348-18-8 serves as the reference standard for the 2,3-dimethylphenyl substitution. Its documented PIM-family selectivity profile (from patent 442-kinase panel screening) provides a benchmark against which the selectivity of other analogs (e.g., 2-Cl, 4-F, unsubstituted phenyl) can be compared, enabling rapid triage of compounds with undesired off-target kinase activity [3].

In Vitro Pharmacology in PIM-Driven Cancer Cells

Based on class-level extrapolation from biochemically equipotent pan-PIM inhibitors, CAS 1428348-18-8 is expected to inhibit BAD phosphorylation at Ser-112 in PIM-dependent cancer cell lines (e.g., acute myeloid leukemia, multiple myeloma, triple-negative breast cancer) at concentrations of 0.1–1 μM [1][4]. Users should titrate the compound in their specific cell line model and include appropriate positive controls (e.g., AZD1208) and negative controls (DMSO vehicle) to establish cellular IC50 values and confirm on-target activity via phospho-BAD Western blotting.

Application
Selection Property
Validation Focus
PIM biochemical assay development
PIM1 pathway inhibition context
Enzymatic IC50 and selectivity profiling
Chemotype-switch SAR studies
Scaffold-differentiated chemotype
Orthogonal hit confirmation and off-target comparison
Selectivity profiling for analog libraries
2,3-dimethylphenyl substitution benchmark
Kinase panel selectivity comparison across analogs
In vitro pharmacology in PIM-driven cancer cells
Cellular target engagement context
Phospho-BAD modulation and cytotoxicity endpoint review
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